

4-Methyl-5-nitropicolinaldehyde as a building block for complex molecules

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Compound of Interest

Compound Name: 4-Methyl-5-nitropicolinaldehyde

Cat. No.: B3145860

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Application Notes and Protocols: 4-Methyl-5-nitropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropicolinaldehyde, with the CAS Number 5832-38-2, is a functionalized pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex molecules.^{[1][2][3]} Its structure, featuring a reactive aldehyde group, a nitro functionality, and a methyl-substituted pyridine core, offers multiple points for chemical modification, making it an attractive starting material for the construction of diverse molecular scaffolds. This document provides an overview of its potential applications and detailed protocols for its use in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents.

The presence of the aldehyde allows for a wide range of classical carbonyl reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, which are valuable ligands in coordination chemistry.^[4] The nitro group can be readily reduced to an amino group, opening avenues for the synthesis of various fused heterocyclic systems and for the introduction of diverse substituents through diazotization and coupling reactions.

Furthermore, the pyridine ring itself is a common motif in many biologically active compounds.

Physicochemical Properties and Data

A summary of the key physicochemical properties of **4-Methyl-5-nitropicolinaldehyde** is provided below.

Property	Value	Reference
CAS Number	5832-38-2	[1][2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	166.13 g/mol	[2]
Appearance	Expected to be a solid	-
Purity	Typically >95% (as supplied by commercial vendors)	[2]
Solubility	Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate	-

Applications in Complex Molecule Synthesis

4-Methyl-5-nitropicolinaldehyde serves as a key intermediate in the synthesis of a variety of complex molecular structures. Its utility stems from the sequential or concurrent reactivity of its functional groups.

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These iminopyridine derivatives are excellent bidentate ligands for a wide range of metal ions, forming stable coordination complexes. Such complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Precursor to Fused Heterocyclic Systems

The nitro and aldehyde functionalities in close proximity on the pyridine ring provide a strategic handle for the construction of fused bicyclic and polycyclic heterocyclic systems. For instance,

reductive cyclization strategies can be employed to generate pyrido-fused heterocycles, which are prevalent in many natural products and pharmaceuticals.

Synthesis of Aminopyridine Derivatives

The reduction of the nitro group to an amine is a pivotal transformation. The resulting 5-amino-4-methylpicolinaldehyde is a valuable intermediate for further derivatization. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse functionalities.

Experimental Protocols

The following are generalized protocols for the synthesis and key transformations of **4-Methyl-5-nitropicolinaldehyde**. These are based on established synthetic methodologies for related compounds and should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of 4-Methyl-5-nitropicolinaldehyde (Illustrative)

This protocol is a representative method for the oxidation of a methyl group to an aldehyde on a pyridine ring, a common transformation in the synthesis of picolinaldehydes.

Materials:

- 2,4-Dimethyl-5-nitropyridine
- Selenium dioxide (SeO_2)
- 1,4-Dioxane
- Water
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 2,4-dimethyl-5-nitropyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
- Add a small amount of water (e.g., 0.1 mL per mmol of substrate).
- Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the selenium byproduct.
- Dilute the filtrate with water and extract with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **4-Methyl-5-nitropicolinaldehyde**.

Expected Yield: 40-60% (This is an estimated range based on similar transformations).

Protocol 2: Synthesis of a Schiff Base from 4-Methyl-5-nitropicolinaldehyde

This protocol describes the general procedure for the condensation of **4-Methyl-5-nitropicolinaldehyde** with a primary amine to form a Schiff base.

Materials:

- **4-Methyl-5-nitropicolinaldehyde**
- Primary amine (e.g., aniline)
- Ethanol

- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **4-Methyl-5-nitropicolinaldehyde** (1.0 eq) in ethanol in a round-bottom flask.
- Add the primary amine (1.0-1.1 eq) to the solution.
- Add a catalytic amount of glacial acetic acid (1-2 drops).
- Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture. The Schiff base product may precipitate from the solution.
- If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
- If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Yield: 80-95% (Typical for Schiff base formation).

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol outlines a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.

Materials:

- **4-Methyl-5-nitropicolinaldehyde**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate

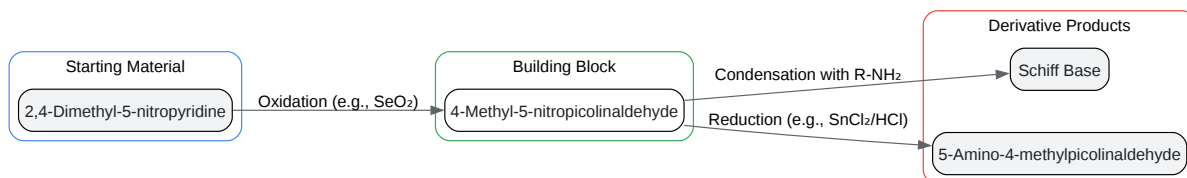
Procedure:

- Suspend **4-Methyl-5-nitropicolinaldehyde** (1.0 eq) in a mixture of concentrated HCl and ethanol.
- Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated HCl dropwise to the suspension at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8), which will precipitate tin salts.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude 5-amino-4-methylpicolinaldehyde by column chromatography or recrystallization.

Expected Yield: 60-80% (Typical for nitro group reduction with SnCl₂).

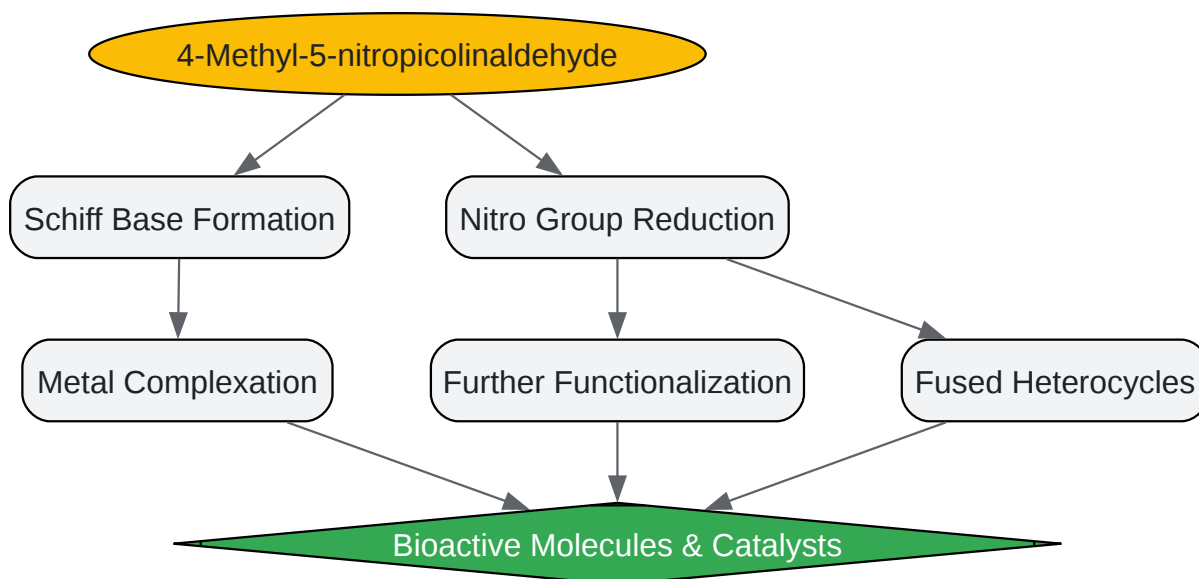
Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving **4-Methyl-5-nitropicolinaldehyde**.



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Caption: Synthetic utility of **4-Methyl-5-nitropicolinaldehyde**.



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Caption: Application pathways for complex molecule synthesis.

Conclusion

4-Methyl-5-nitropicolinaldehyde is a valuable and versatile building block for organic synthesis. Its multiple functional groups provide a rich platform for the construction of a wide

array of complex molecules, including novel heterocyclic systems, Schiff base ligands, and their metal complexes. The protocols and pathways outlined in this document are intended to serve as a guide for researchers in exploring the full synthetic potential of this promising intermediate in the fields of medicinal chemistry, materials science, and catalysis. It is recommended that the provided protocols be optimized for specific applications and that all reactions be carried out with appropriate safety precautions.

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